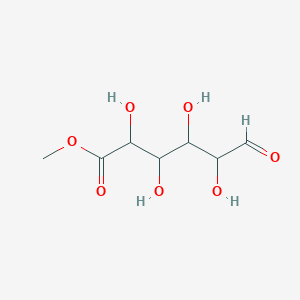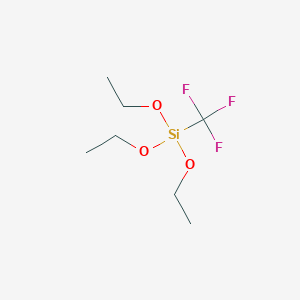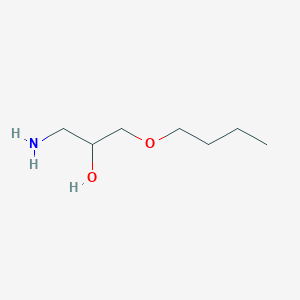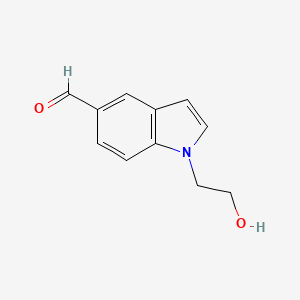
(1S,2S)-2-Cyanocyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-Cyanocyclobutanecarboxylic acid is a chiral compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Cyanocyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of alkenes using diazo compounds or ylides can lead to the formation of cyclobutane derivatives . The nitrile group can be introduced through subsequent reactions involving cyanation.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to achieve the desired stereochemistry and functional groups.
化学反应分析
Types of Reactions
(1S,2S)-2-Cyanocyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the cyclobutane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation of the carboxylic acid group can produce corresponding esters or anhydrides.
科学研究应用
(1S,2S)-2-Cyanocyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1S,2S)-2-Cyanocyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
Similar Compounds
(1S,2S)-2-Aminocyclobutanecarboxylic acid: Similar structure but with an amino group instead of a nitrile group.
(1S,2S)-2-Hydroxycyclobutanecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitrile group.
(1S,2S)-2-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in (1S,2S)-2-Cyanocyclobutanecarboxylic acid makes it unique compared to its analogs
属性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
(1S,2S)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1 |
InChI 键 |
IGBHPXFFSBIMKR-UHNVWZDZSA-N |
手性 SMILES |
C1C[C@@H]([C@H]1C#N)C(=O)O |
规范 SMILES |
C1CC(C1C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


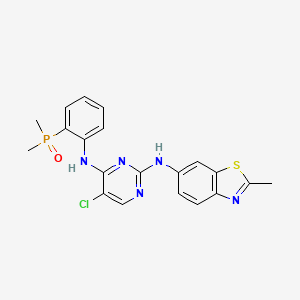
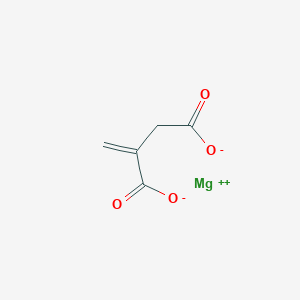
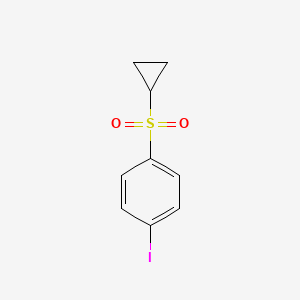
![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
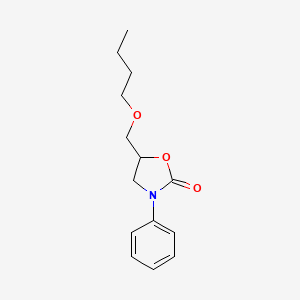
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
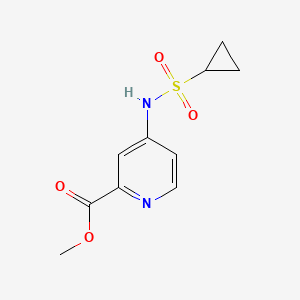
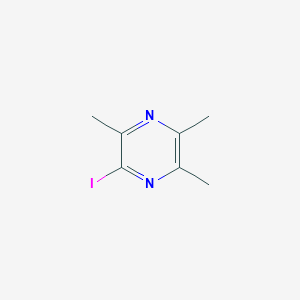
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
